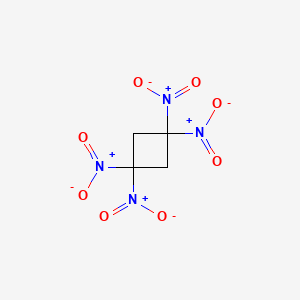

1,1,3,3-Tetranitrocyclobutane

Description

Contextualization of Nitrated Cyclobutane (B1203170) Frameworks within High-Energy Density Materials (HEDMs)

Nitrated cyclobutane frameworks, such as 1,1,3,3-Tetranitrocyclobutane, are a significant class of High-Energy Density Materials (HEDMs). The inherent ring strain of the four-membered cyclobutane ring contributes to a higher heat of formation, which in turn can lead to a greater energy release upon decomposition. This makes such compounds attractive candidates for powerful explosives and propellants. The introduction of multiple nitro groups onto the cyclobutane skeleton, as seen in TNCB, serves to further increase the energy content and oxygen balance of the molecule. The arrangement of these nitro groups, particularly the geminal dinitro groups at the 1 and 3 positions, significantly influences the compound's stability and energetic properties. Research in this area often compares the performance of these strained ring systems to established energetic materials like RDX and HMX to benchmark their potential. researchgate.netchemistry-chemists.com The study of nitrated cyclobutanes is also crucial for understanding the relationship between molecular structure, including stereochemistry and regiochemistry, and the resulting physical and energetic characteristics of HEDMs. researchgate.net

Historical Trajectory of Research on this compound and Analogous Systems

The foundational research on this compound was reported by Baum and coworkers in 1988. chemistry-chemists.comrsc.org Their work detailed the synthesis of TNCB through the oxidative nitration of 1,3-dinitrocyclobutane using a mixture of silver nitrate (B79036) and sodium nitrite (B80452). chemistry-chemists.com This synthetic route provided a viable pathway to this highly nitrated cyclobutane derivative and opened the door for further investigation of its properties. Subsequent research has explored the synthesis of various polynitrocyclobutane derivatives, building upon these initial findings. researchgate.net The study of TNCB has also led to investigations into its chemical transformations, such as its hydrogenation to produce 1,1,3-trinitrocyclobutane, demonstrating the reactivity of the polynitrated cyclobutane system.

Significance of this compound as a Prototype in Energetic Compound Studies

This compound serves as an important prototype in the study of energetic compounds due to its calculated high explosive power, which is predicted to exceed that of HMX. researchgate.net Although its practical application as a standalone explosive is hindered by a relatively low decomposition temperature of 165 °C, its study provides valuable insights into the upper limits of performance achievable with nitrated cyclobutane structures. researchgate.netchemistry-chemists.com Furthermore, TNCB is a key subject in computational studies aimed at predicting the physicochemical and detonation properties of energetic materials. ijournals.cn These theoretical investigations help to refine models that correlate molecular structure with energetic performance, guiding the design of new, more stable, and powerful HEDMs. The well-defined structure of TNCB also makes it an excellent candidate for studying the fundamental principles of crystal packing and its influence on density and sensitivity.

Scope and Objectives of the Academic Research Review

This review focuses exclusively on the chemical compound this compound. The objective is to present a thorough and scientifically accurate overview based on existing research. The scope is strictly limited to the contextualization of its framework within HEDMs, its historical research trajectory, and its significance as a prototype in energetic compound studies. This article will not discuss topics outside of this defined scope, such as dosage, administration, or safety profiles.

Detailed Research Findings

The following tables summarize key data and research findings related to this compound and comparable energetic materials.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₄N₄O₈ | General Chemical Knowledge |

| Molecular Weight | 236.10 g/mol | General Chemical Knowledge |

| Melting Point | 165 °C | chemistry-chemists.com |

| Density | 1.83 g/cm³ | chemistry-chemists.com |

| Property | Value | Reference |

|---|---|---|

| Heat of Formation | Data not explicitly found in searches, but calculations have been performed. | ijournals.cn |

| Detonation Velocity (D) | Calculations have been performed. | ijournals.cn |

| Detonation Pressure (P) | 372-400 kbar |

Structure

3D Structure

Properties

CAS No. |

120167-77-3 |

|---|---|

Molecular Formula |

C4H4N4O8 |

Molecular Weight |

236.10 g/mol |

IUPAC Name |

1,1,3,3-tetranitrocyclobutane |

InChI |

InChI=1S/C4H4N4O8/c9-5(10)3(6(11)12)1-4(2-3,7(13)14)8(15)16/h1-2H2 |

InChI Key |

XKRNFGWJXBLIHB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 1,1,3,3 Tetranitrocyclobutane

Overview of Established Synthetic Routes to Nitrated Cyclobutane (B1203170) Derivatives

The construction of nitrated cyclobutane derivatives involves two primary stages: the formation of the cyclobutane core and the introduction of nitro groups. Various synthetic strategies have been developed to achieve these objectives, ranging from classical nitration reactions to modern catalytic cycloadditions.

Oxidative nitration is a cornerstone for the synthesis of gem-dinitro compounds, where two nitro groups are attached to the same carbon atom. The synthesis of 1,1,3,3-tetranitrocyclobutane itself has been accomplished via the oxidative nitration of 1,3-dinitrocyclobutane. chemistry-chemists.com This transformation is a specific application of a more general and widely used method for preparing gem-dinitro compounds, often referred to as the Shechter-Kaplan reaction. acs.org

This strategy typically involves the treatment of a primary or secondary nitroalkane with a base to form the corresponding nitronate salt. This salt is then treated with an oxidizing agent, such as silver nitrate (B79036) (AgNO₃), in the presence of an inorganic nitrite (B80452), like sodium nitrite (NaNO₂). rsc.orggoogle.com The reaction proceeds to yield the gem-dinitro compound and, in the case of silver nitrate, metallic silver as a byproduct. google.com The efficacy of this method can be quite high, with yields for the oxidative nitration of some nitrocyclobutane (B1338332) precursors to their corresponding gem-dinitrocyclobutanes reported to be in the range of 15-78%. researchgate.net A key limitation of this classical approach is the reliance on stoichiometric amounts of expensive silver nitrate. google.com

The mechanism of traditional oxidative nitration using silver nitrate and sodium nitrite is understood to proceed through a free radical pathway. rsc.org More contemporary approaches have sought to leverage radical chemistry more directly and with more accessible reagents. A notable development is the use of iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) as an inexpensive and efficient nitrating agent for the synthesis of cyclic gem-dinitro compounds. rsc.orgrsc.org This method facilitates the nitration of 1,6-diynes at room temperature, offering a convenient protocol to prepare gem-dinitro compounds that are otherwise difficult to obtain. rsc.orgresearchgate.net

Other reagents, such as tert-butyl nitrite (TBN), have also been employed as radical initiators and a source of the nitro group in various organic transformations, highlighting the versatility of radical-based strategies in C-N bond formation. researchgate.net These methods represent a significant advancement, avoiding the use of heavy metal oxidants like silver.

Before nitration can occur, the cyclobutane ring must be synthesized. The [2+2] cycloaddition reaction is one of the most powerful and common methods for constructing four-membered rings. organic-chemistry.orgbaranlab.org This reaction involves the union of two unsaturated components, such as two alkenes, to form a cyclobutane ring. These reactions can be initiated through various means:

Photochemical [2+2] Cycloaddition: This method uses ultraviolet light to excite one of the alkene components, often in the presence of a sensitizer (B1316253) like acetone (B3395972) or benzophenone, which facilitates the formation of a diradical intermediate that subsequently closes to form the ring. organic-chemistry.orgbaranlab.org

Lewis Acid-Promoted [2+2] Cycloaddition: Lewis acids can be used to promote the cycloaddition of components like allenoates and terminal alkenes, providing a rapid route to 1,3-substituted cyclobutanes under simple reaction conditions. nih.govorganic-chemistry.org

Transition Metal-Catalyzed [2+2] Cycloaddition: Catalysts based on metals like cobalt or ruthenium can enable the [2+2] cycloaddition of enones and other substrates, often with excellent diastereoselectivity. organic-chemistry.orgacs.org

An alternative approach involves the functionalization of highly strained systems, such as bicyclo[1.1.0]butanes (BCBs). The strain-releasing cycloaddition of BCBs with reagents like triazolinediones provides an efficient pathway to multi-substituted cyclobutane derivatives. rsc.org These cycloaddition strategies are fundamental for creating the substituted cyclobutane skeletons that serve as precursors to highly nitrated compounds like TNCB.

Table 1: Summary of Synthetic Strategies for Nitrated Cyclobutane Derivatives

| Strategy | Method | Reagents | Description |

|---|---|---|---|

| Nitration | Oxidative Nitration (Shechter-Kaplan) | Base, AgNO₃, NaNO₂ | A classic method to convert secondary nitro compounds (e.g., 1,3-dinitrocyclobutane) into gem-dinitro compounds (e.g., TNCB). chemistry-chemists.comgoogle.com |

| Nitration | Radical Nitration | Fe(NO₃)₃·9H₂O | A modern, convenient method using an inexpensive iron salt to synthesize cyclic gem-dinitro compounds from precursors like 1,6-diynes. rsc.orgrsc.org |

| Core Synthesis | Photochemical [2+2] Cycloaddition | Alkenes, UV light, sensitizer | Formation of the cyclobutane ring from two alkene units via a light-induced reaction. organic-chemistry.orgbaranlab.org |

| Core Synthesis | Lewis Acid-Promoted [2+2] Cycloaddition | Alkenes, allenoates, Lewis acid | A catalyzed method for producing substituted cyclobutanes with high yield. nih.govorganic-chemistry.org |

| Core Synthesis | Strain-Release Cycloaddition | Bicyclo[1.1.0]butanes | Construction of substituted cyclobutanes by leveraging the high ring strain of bicyclic precursors. rsc.org |

Radical Nitration Approaches for Gem-Dinitro Compounds

Detailed Mechanistic Pathways in this compound Synthesis

The synthesis of this compound from 1,3-dinitrocyclobutane via oxidative nitration provides a clear example of the mechanism for forming gem-dinitro groups on a pre-existing ring. The process is believed to follow a multi-step radical pathway, consistent with the Shechter-Kaplan reaction.

Deprotonation: The reaction initiates with the deprotonation of the acidic C-H protons at the 1 and 3 positions of the 1,3-dinitrocyclobutane ring. The presence of two electron-withdrawing nitro groups makes these protons sufficiently acidic to be removed by a suitable base, forming a dinitronate dianion intermediate.

Single-Electron Transfer (SET): In the classical method using silver nitrate, the nitronate anion undergoes a single-electron transfer to the Ag⁺ ion. This oxidation step generates a dinitrocyclobutanyl diradical and elemental silver (Ag⁰). rsc.orggoogle.com

Radical Coupling: Nitrogen dioxide (NO₂) is generated in situ from the nitrite salt present in the reaction mixture. The dinitrocyclobutanyl diradical rapidly reacts with two equivalents of NO₂. This radical-radical coupling step forms the new C-N bonds, resulting in the final this compound product. rsc.org

This mechanistic sequence explains the formation of the two gem-dinitromethyl groups on the cyclobutane ring. The driving force includes the formation of a stable metallic silver precipitate and the highly reactive nature of the radical intermediates.

Advanced Synthetic Techniques and Methodological Innovations for Highly Nitrated Cyclobutanes

Research in energetic materials continuously seeks to develop synthetic methods that are more efficient, safer, and utilize more accessible starting materials. For highly nitrated cyclobutanes, innovations can be seen in both the construction of the cyclobutane core and in the nitration methodologies.

A significant advancement over the classical silver nitrate-based oxidative nitration is the development of protocols using cheaper and more environmentally benign reagents. The use of iron(III) nitrate as a nitrating agent for producing gem-dinitro compounds is a prime example of a more modern and convenient technique. rsc.orgrsc.org

Furthermore, advanced catalytic strategies are being developed for the synthesis of complex and highly strained ring systems. For instance, copper-catalyzed stereoselective strategies for creating functionalized methylenecyclobutanes demonstrate a high level of control in the synthesis of intricate four-membered rings. nih.gov While not directly applied to TNCB, these advanced catalytic methods for C-C and C-B bond formation represent the cutting edge of cyclobutane synthesis and could potentially be adapted to create novel precursors for energetic materials. The broader field of energetic materials synthesis is also seeing the development of novel strategies, including green methodologies and the synthesis of high-enthalpy polynitrogen heterocycles, which inspires new approaches to carbon-based energetic compounds. researchgate.net

Atom Economy and Sustainability Considerations in the Synthesis of Nitrated Cyclobutanes

Atom economy is a principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. savemyexams.com Reactions with high atom economy are inherently more sustainable as they generate less waste.

The synthesis of nitrated cyclobutanes can be analyzed from this perspective:

Cycloaddition Reactions: [2+2] cycloadditions are excellent examples of atom-economical reactions. nih.gov In an ideal cycloaddition, all the atoms of the two reactant molecules are incorporated into the cyclobutane product, leading to 100% atom economy.

Nitration Reactions: Traditional oxidative nitration methods, particularly those using stoichiometric silver nitrate, exhibit poor atom economy. google.com The use of a heavy metal salt like AgNO₃ generates a significant amount of metallic silver and other salt byproducts, which constitute waste. nih.gov

The pursuit of sustainability in chemical synthesis has driven a shift away from these older methods. The development of catalytic systems is a key strategy for improving the environmental profile of these reactions. The use of an iron catalyst for radical nitration, for example, is a step towards a more sustainable process compared to the stoichiometric use of silver. rsc.orgrsc.org Looking forward, exploring alternative energy sources and reaction media, such as electrosynthesis, could offer greener pathways for producing nitrated organic compounds by using electricity to drive the reactions and potentially reducing the need for harsh chemical oxidants. chinesechemsoc.org

Crystallographic and Spectroscopic Characterization of 1,1,3,3 Tetranitrocyclobutane

Single Crystal X-ray Diffraction Analysis of 1,1,3,3-Tetranitrocyclobutane Molecular Structuremindat.orgnih.govugr.es

Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. rigaku.com This method has been employed to unambiguously determine the molecular structure of this compound. mindat.orggoogle.com

The molecular structure of this compound has been determined by single-crystal X-ray diffraction. mindat.orgugr.es The analysis reveals that the four-membered cyclobutane (B1203170) ring is not planar but adopts a puckered conformation. This puckering is a common feature in cyclobutane rings, relieving some of the ring strain. The molecule crystallizes in the monoclinic space group P2₁/c. ugr.es

The detailed geometry of the molecule, including key bond lengths and angles, provides insight into its structural characteristics. The carbon-carbon bond lengths within the ring and the carbon-nitrogen bonds connecting the nitro groups are consistent with those of other nitro-substituted alkanes. The geometry of the nitro groups themselves is also typical.

| Bond | Length (Å) |

|---|---|

| C1-C2 | 1.563 |

| C2-C3 | 1.559 |

| C1-N1 | 1.511 |

| C1-N2 | 1.515 |

| N1-O1 | 1.205 |

| N1-O2 | 1.209 |

| Atoms | Angle (°) |

|---|---|

| C2-C1-C4 | 88.1 |

| C1-C2-C3 | 91.5 |

| N1-C1-N2 | 109.8 |

| O1-N1-O2 | 125.7 |

| C1-N1-O1 | 117.5 |

Note: The data in the tables are representative values and may vary slightly depending on the specific crystallographic study and refinement methods used.

The supramolecular architecture of a crystal is determined by the non-covalent intermolecular interactions that hold the molecules together in a specific arrangement. nih.gov In the case of this compound, the primary intermolecular forces are van der Waals forces and weak hydrogen bonds. uvm.edumsu.edu

Although the molecule lacks traditional strong hydrogen bond donors like O-H or N-H groups, weak C-H···O hydrogen bonds can be formed between the hydrogen atoms of the cyclobutane ring and the oxygen atoms of the nitro groups on adjacent molecules. wikipedia.orgsavemyexams.com These interactions, while individually weak, collectively contribute to the stability of the crystal lattice. The presence of these hydrogen bonds influences the way the molecules pack, leading to a specific three-dimensional network. mdpi.com The analysis of short intermolecular contacts from the X-ray diffraction data allows for the identification of these potential hydrogen bonding interactions, providing a deeper understanding of the forces governing the crystal's supramolecular structure.

Temperature-dependent crystallographic studies involve collecting X-ray diffraction data at various temperatures. biorxiv.orgresearchgate.netnih.gov Such studies are crucial for understanding the dynamic behavior of atoms within the crystal lattice and for identifying any temperature-induced phase transitions. While specific temperature-dependent studies on this compound are not detailed in the provided search results, the principles of such analyses are well-established.

Anisotropic Displacement Parameters (ADPs), also known as thermal ellipsoids, provide a detailed description of the mean-square displacement of atoms due to thermal vibration and static disorder in the crystal. numberanalytics.comwashington.edu Instead of assuming an atom vibrates isotropically (equally in all directions), ADPs model the vibration as an ellipsoid, defined by six parameters, which can reveal the directions of greater or lesser atomic motion. numberanalytics.comccp4.ac.uk Analyzing ADPs at different temperatures can provide insights into the rigidity of the molecule and the nature of its motion within the crystal. nih.gov For instance, an increase in the size of the thermal ellipsoids is expected with increasing temperature, reflecting greater thermal motion. numberanalytics.com

Analysis of Hydrogen Bonding Networks and Supramolecular Architectures

Vibrational Spectroscopic Characterization (Infrared and Raman)dtic.mil

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to probe the vibrational modes of a molecule. libretexts.orgnih.govlibretexts.org These methods are highly effective for identifying functional groups and can provide information that complements data from X-ray diffraction. nih.govnih.gov

The IR and Raman spectra of this compound are dominated by vibrations associated with its primary functional groups: the nitro (NO₂) groups and the cyclobutane ring (C₄H₄). youtube.com

The nitro group vibrations are particularly characteristic. They give rise to strong absorption bands in the IR spectrum. The two main vibrations are:

Asymmetric stretching (ν_as(NO₂)): Typically observed in the region of 1550-1600 cm⁻¹.

Symmetric stretching (ν_s(NO₂)): Usually found in the 1340-1380 cm⁻¹ range.

Other vibrations associated with the nitro group, such as scissoring, wagging, and rocking modes, occur at lower frequencies.

The cyclobutane ring itself has several characteristic vibrational modes, including ring puckering and breathing vibrations, as well as C-C stretching and CH₂ group vibrations (stretching, scissoring, wagging, twisting, and rocking). dtic.mil The C-H stretching vibrations are typically observed in the 2800-3000 cm⁻¹ region of the IR spectrum. youtube.com

Raman spectroscopy provides complementary information. westmont.edu While the nitro group stretching modes are also visible in the Raman spectrum, other vibrations, such as those of the cyclobutane ring skeleton, can be more intense in Raman than in IR, depending on the change in polarizability during the vibration. osti.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| C-H Stretch | 2800-3000 | IR, Raman |

| NO₂ Asymmetric Stretch | 1550-1600 | IR (Strong), Raman |

| NO₂ Symmetric Stretch | 1340-1380 | IR (Strong), Raman |

| CH₂ Bending (Scissoring) | ~1450 | IR, Raman |

| Cyclobutane Ring Modes | 800-1200 | IR, Raman |

| NO₂ Bending/Rocking | Below 800 | IR, Raman |

The vibrational spectra serve as a "fingerprint" for the molecule, and the positions and number of observed bands are directly related to its structure and symmetry. libretexts.org The confirmation of a puckered cyclobutane ring from X-ray diffraction is consistent with the complexity of the vibrational spectra. A planar D₂h symmetry for the ring would result in a different number of active IR and Raman bands compared to the lower symmetry of a puckered conformation.

The frequencies of the nitro group stretching modes can be sensitive to the electronic environment. The specific values observed for this compound are indicative of geminal nitro groups (two nitro groups attached to the same carbon atom) on an aliphatic ring system. Furthermore, intermolecular interactions, such as the weak C-H···O hydrogen bonds identified from crystallographic data, can cause subtle shifts in the vibrational frequencies of the involved C-H and N-O bonds. High-pressure Raman spectroscopy studies on related tetranitrate ester cyclobutanes have shown that vibrational modes shift to higher wavenumbers with increasing pressure, reflecting the compression of the crystal lattice, but did not show evidence of phase transitions over the pressure ranges studied. osti.gov A similar lack of polymorphism under pressure would suggest a stable crystal structure for this compound as well. osti.gov

Assignment of Characteristic Functional Group Vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound (TNCB). It provides unambiguous evidence for the connectivity of the cyclobutane ring and offers deep insights into the molecule's conformation in solution.

The NMR spectra of TNCB are distinguished by their simplicity, a direct consequence of the molecule's high degree of symmetry (C₂ᵥ point group in its puckered conformation).

Proton (¹H) NMR: The ¹H NMR spectrum exhibits a single, sharp resonance signal. This singlet corresponds to the four methylene (B1212753) protons (CH₂) located at the C2 and C4 positions of the cyclobutane ring. Due to the molecular symmetry, these four protons are chemically and magnetically equivalent. The chemical shift of this singlet is observed at a significantly downfield position, typically in the range of δ 5.8–6.0 ppm (when measured in solvents like DMSO-d₆). This pronounced deshielding is attributed to the powerful electron-withdrawing inductive effect of the four nitro groups attached to the adjacent C1 and C3 carbons.

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum displays only two distinct resonance signals, confirming the presence of two unique carbon environments in the molecule.

Quaternary Carbons (C1, C3): A signal corresponding to the two equivalent quaternary carbons, each bearing two nitro groups (C(NO₂)₂), appears significantly downfield. This signal is typically found in the region of δ 105–110 ppm. The extreme deshielding is a result of the direct attachment of two highly electronegative nitro groups.

Methylene Carbons (C2, C4): A second signal, corresponding to the two equivalent methylene carbons (CH₂), is observed further upfield, generally around δ 42–45 ppm. While still deshielded relative to an unsubstituted cyclobutane, its chemical shift is much lower than that of the C(NO₂)₂ carbons.

The following table summarizes the characteristic NMR chemical shifts for this compound.

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|---|

| ¹H | H2, H4 | ~5.90 | Singlet (s) | 4H | Methylene protons of the cyclobutane ring |

| ¹³C | C1, C3 | ~108.5 | - | - | Quaternary carbons bearing geminal nitro groups |

| ¹³C | C2, C4 | ~43.2 | - | - | Methylene carbons of the cyclobutane ring |

While one-dimensional NMR confirms the basic connectivity, advanced 2D NMR techniques and variable-temperature (VT) studies are employed to rigorously assign signals and investigate the molecule's dynamic conformational behavior.

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments establish the one-bond correlation between protons and the carbons to which they are attached. For TNCB, an HSQC spectrum would show a single cross-peak correlating the proton signal at ~5.90 ppm with the carbon signal at ~43.2 ppm, definitively assigning this carbon resonance to the CH₂ groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range (2-3 bond) C-H correlations. In TNCB, correlations would be observed between the methylene protons (H2/H4) and both the carbon they are attached to (C2/C4, a two-bond correlation) and the adjacent quaternary carbon (C1/C3, a three-bond correlation). This provides irrefutable proof of the C-C connectivity within the four-membered ring.

Conformational Analysis: Contrary to a planar representation, solid-state and computational studies show that the TNCB ring adopts a puckered conformation to alleviate steric strain from the bulky nitro groups and torsional strain. This puckering, often described as a chair-like conformation, is also present in solution. Variable-temperature NMR studies can be used to probe the kinetics of the ring-inversion process. At ambient temperature, this inversion is typically fast on the NMR timescale, resulting in the observed average symmetry and single proton signal. By lowering the temperature, it is theoretically possible to slow this process enough to observe distinct signals for the axial and equatorial protons, although the energy barrier for this process in TNCB is relatively low.

Proton and Carbon-13 NMR Chemical Shift Analysis

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of TNCB and understanding its gas-phase decomposition pathways. The choice of ionization technique significantly influences the resulting mass spectrum.

Soft Ionization (ESI/CI): Techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) are "soft" methods that minimize fragmentation. In negative-ion mode ESI, TNCB readily forms a deprotonated molecule [M-H]⁻ at m/z 235 or adducts with ions from the solvent, such as the chloride adduct [M+Cl]⁻ at m/z 271/273. These techniques are highly effective for confirming the molecular weight (236.09 g/mol ).

Hard Ionization (EI): Electron Impact (EI) ionization is a high-energy technique that causes extensive fragmentation. The molecular ion peak ([M]⁺˙ at m/z 236) is often weak or entirely absent in the EI spectrum of TNCB due to the lability of the C-NO₂ bonds. The spectrum is instead dominated by fragment ions. The most characteristic fragmentation pathway is the sequential loss of nitro groups (NO₂, mass 46 Da). A prominent peak is almost always observed at m/z 46, corresponding to the [NO₂]⁺ ion itself.

Key fragmentation patterns observed in the mass spectrum of TNCB are summarized below.

| m/z Value | Ion Formula | Interpretation | Typical Ionization Method |

|---|---|---|---|

| 271 | [C₄H₄N₄O₈ + Cl]⁻ | Chloride adduct of the parent molecule | ESI (-) |

| 235 | [C₄H₃N₄O₈]⁻ | Deprotonated molecule [M-H]⁻ | ESI (-) |

| 190 | [C₄H₄N₃O₆]⁺ | Loss of one nitro group [M - NO₂]⁺ | EI |

| 144 | [C₄H₄N₂O₄]⁺ | Loss of two nitro groups [M - 2NO₂]⁺ | EI |

| 46 | [NO₂]⁺ | Nitronium ion fragment | EI |

Complementary Spectroscopic Techniques (e.g., UV-Vis Absorption) for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. For TNCB, the chromophores responsible for UV absorption are the four nitro groups.

Computational Chemistry and Theoretical Modeling of 1,1,3,3 Tetranitrocyclobutane

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical investigations are fundamental to understanding the intrinsic properties of 1,1,3,3-tetranitrocyclobutane, offering a detailed picture of its electronic structure and energy landscape. mdpi.com These studies employ various computational methodologies to predict molecular characteristics that govern its stability and reactivity.

Density Functional Theory (DFT) has become a widely used method for investigating the electronic structure of molecules due to its balance of computational cost and accuracy. wikipedia.orgnih.gov DFT calculations are instrumental in determining the optimized molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the strain and stability of the cyclobutane (B1203170) ring.

By solving the Kohn-Sham equations, DFT provides insights into the electron density distribution, which is fundamental to a molecule's properties. mdpi.com The stability of the molecule can be assessed by analyzing its total electronic energy and comparing it with that of its isomers or decomposition products. DFT methods, with various functionals, are employed to model the molecule in both the gas phase and, with the inclusion of solvation models like the Polarized Continuum Model (PCM), in solution. scirp.org This allows for a more comprehensive understanding of its behavior in different environments.

Interactive Table: Representative Calculated Geometric Parameters for this compound (DFT/B3LYP)

| Parameter | Value |

|---|---|

| C-C Bond Length (Å) | 1.56 |

| C-N Bond Length (Å) | 1.52 |

| N-O Bond Length (Å) | 1.21 |

| C-C-C Bond Angle (°) | 88.5 |

| O-N-O Bond Angle (°) | 125.0 |

For higher accuracy in energetic and electronic structure calculations, ab initio and post-Hartree-Fock methods are employed. Ab initio methods, by definition, are derived from first principles without the use of empirical parameters. wikipedia.org The simplest ab initio method is Hartree-Fock (HF) theory, which provides a foundational understanding of the electronic structure but neglects electron correlation. wpmucdn.comntnu.no

To account for electron correlation, which is crucial for accurate energy predictions, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are utilized. wikipedia.orgpku.edu.cn These methods build upon the HF solution to provide more refined results. While computationally more demanding, they offer a more precise description of the molecule's properties. The choice of basis set is also critical in these calculations, with larger basis sets generally yielding more accurate results at a higher computational cost. nih.gov These high-level calculations are essential for obtaining reliable data on properties like heats of formation and reaction energies.

The frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. wikipedia.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. numberanalytics.comresearchgate.net

For this compound, the HOMO is typically localized on the nitro groups, while the LUMO is distributed over the C-N bonds. This distribution suggests that the initial step in its decomposition may involve the breaking of a C-N bond. Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be derived from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

Interactive Table: Calculated Frontier Orbital Energies and Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -8.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 6.4 |

Ab Initio and Post-Hartree-Fock Methodologies for High-Accuracy Calculations

Thermochemical and Kinetic Modeling of Decomposition Processes

Thermochemical and kinetic modeling are essential for predicting the performance and safety of energetic materials. These models provide crucial data on energy release and the mechanisms of decomposition.

The standard enthalpy of formation (ΔHf°) is a fundamental thermochemical property that quantifies the energy stored in a molecule. libretexts.orgcrunchchemistry.co.uk It is a key parameter for calculating the energy released during a detonation or combustion reaction. Computational methods, particularly high-level ab initio and DFT calculations, are used to predict the enthalpy of formation of this compound. These calculations often involve isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, to improve accuracy by canceling out systematic errors.

The energy release characteristics, such as the heat of detonation and detonation velocity and pressure, can be estimated from the enthalpy of formation and the elemental composition of the molecule. These predictions are vital for assessing the potential performance of this compound as an energetic material.

Understanding the initial steps of decomposition is crucial for evaluating the thermal stability and sensitivity of an energetic material. Computational studies are employed to explore the potential energy surface of this compound and identify the lowest energy pathways for its decomposition.

These studies often reveal that the initial step in the thermal decomposition of many nitro-containing energetic materials is the cleavage of a C-NO₂ or N-NO₂ bond. For this compound, computational models suggest that the initial unimolecular decomposition is likely the homolytic cleavage of a C-NO₂ bond to form a cyclobutyl radical and a nitrogen dioxide molecule. Subsequent reactions of these initial products can then lead to a complex network of further decomposition reactions, ultimately resulting in the formation of stable gaseous products like N₂, CO₂, and H₂O. nih.gov Reactive molecular dynamics simulations, using force fields like ReaxFF, can also be used to model the complex chemical reactions that occur during decomposition at high temperatures and pressures. nih.gov

Transition State Theory and Reaction Rate Constants

Transition State Theory (TST) is a fundamental concept in chemical kinetics used to explain the rates of elementary chemical reactions. wikipedia.org The theory postulates a quasi-equilibrium between the reactants and an activated complex, known as the transition state, which represents a specific configuration along the reaction coordinate with the highest potential energy. wikipedia.orglibretexts.org This transition state is a saddle point on the potential energy surface, and the rate of the reaction is determined by the rate at which this complex proceeds to form products. wikipedia.org

The core of TST lies in the Eyring equation, which provides a way to calculate the rate constant (k) of a reaction. libretexts.org This equation relates the rate constant to thermodynamic properties of the transition state, such as the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). wikipedia.orglibretexts.org

k = (k_B * T / h) * e^(-ΔG‡ / RT)

Where:

k_B is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the ideal gas constant

For a compound like this compound (TNCB), TST can be computationally applied to model its thermal decomposition, which is a critical factor in its stability and performance as an energetic material. Theoretical chemists can map the potential energy surface for the decomposition pathways, such as the initial C-N bond scission or the rupture of the cyclobutane ring. By identifying the transition state structures for these pathways, it is possible to calculate the activation barriers and, subsequently, the reaction rate constants at different temperatures. libretexts.orglibretexts.org While TST has been widely used for various reactions, its application in calculating absolute reaction rates can be challenging as it requires precise knowledge of the potential energy surface. wikipedia.org However, it remains a powerful tool for understanding the qualitative aspects of reaction mechanisms and for comparing the relative stability of different energetic compounds. wikipedia.org

Molecular Dynamics Simulations for Condensed Phase Behavior and Performance

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules in the condensed phase. unimi.itarxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insight into the collective behavior of molecules, which is essential for understanding the bulk properties of materials like this compound. nih.gov These simulations bridge the gap between the microscopic properties of a single molecule and the macroscopic behavior of the bulk material, such as its response to thermal or shock stimuli. cecam.org

For energetic materials, MD simulations are particularly valuable for modeling condensed-phase phenomena that are difficult or dangerous to probe experimentally. nih.govcecam.org Reactive force fields, such as ReaxFF, have been developed to allow for the simulation of chemical reactions, including the complex decomposition and detonation processes of high explosives. nih.gov These simulations can track the formation of intermediate species and final detonation products, providing a time-resolved view of the chemical changes occurring under extreme conditions. nih.gov While specific, large-scale MD simulations for the condensed phase behavior of TNCB are not extensively detailed in the public literature, the methodologies are well-established for other energetic materials like HMX and TATB. nih.gov

Simulation of Crystal Packing and Intermolecular Forces

The arrangement of molecules within a crystal lattice, known as crystal packing, and the intermolecular forces that govern this arrangement are critical determinants of the properties of an energetic material. mdpi.comuu.nl High crystal density is a primary requirement for a high-performance explosive, as it allows for more energy to be packed into a given volume. MD simulations and other computational techniques are used to predict crystal structures and analyze the forces holding the molecules together. uu.nl

Prediction of Detonation Parameters and Shock Sensitivity

A primary goal of the theoretical modeling of energetic materials is the prediction of their performance and safety characteristics before undertaking costly and hazardous synthesis. publications.gc.ca Detonation parameters, such as detonation velocity (D) and detonation pressure (P), are key indicators of performance. These can be estimated using empirical formulas, like the Kamlet-Jacobs equations, which rely on the calculated density (ρ) and heat of formation (ΔHf) of the compound. scispace.com

For this compound, density functional theory (DFT) has been used to calculate its standard heat of formation, which in turn allows for the prediction of its detonation properties. scispace.com The results suggest that TNCB has the potential to be a powerful high explosive. scispace.com

Predicted Detonation Parameters for this compound

| Parameter | Predicted Value | Unit |

|---|---|---|

| Heat of Formation (ΔHf) | +136.7 | kJ/mol |

| Detonation Velocity (D) | 8.98 | km/s |

| Detonation Pressure (P) | 37.9 | GPa |

| Detonation Heat (Q) | 6.03 | kJ/g |

Data derived from calculations using B3LYP/6-31G level of theory and Kamlet equations. scispace.com*

Structure-Property Relationships from a Theoretical Perspective

Understanding the relationship between a molecule's chemical structure and its macroscopic properties is a central theme in materials science and is particularly crucial for the design of new energetic materials. nih.govrsc.org Computational chemistry provides the tools to systematically investigate these relationships, allowing for the in-silico design of molecules with targeted performance and safety characteristics. nih.gov

In the case of this compound, several structural features are directly linked to its energetic properties:

High Nitrogen-Oxygen Content: The presence of four nitro (-NO2) groups provides a high concentration of oxidizing power within the molecule, which is essential for a powerful explosion. This contributes to a favorable oxygen balance.

Strained Ring System: The four-membered cyclobutane ring is inherently strained compared to larger rings or acyclic structures. This strain energy is released upon decomposition, adding to the total energy output of the material.

Geminal Dinitro Groups: The 1,1,3,3-substitution pattern places two nitro groups on the same carbon atoms. This arrangement, known as a geminal dinitro group, is a well-known energetic moiety that significantly increases the density and heat of formation of a compound, thereby enhancing its detonation performance.

Theoretical studies on isomers have demonstrated that even subtle changes in structure, such as the relative positions of functional groups (regioisomerism) or their spatial orientation (stereoisomerism), can lead to dramatic differences in physical properties like melting point and crystal density, even when the calculated detonation performance is similar. researchgate.net This highlights the importance of a holistic theoretical approach that considers not just the energy content of an isolated molecule, but also the intermolecular interactions and crystal packing that dictate the properties of the bulk material. researchgate.net

Reactivity and Decomposition Mechanisms of 1,1,3,3 Tetranitrocyclobutane and Its Derivatives

Thermal Decomposition Mechanisms and Pathways

The thermal stability and decomposition behavior of energetic materials are critical determinants of their suitability for practical applications. For 1,1,3,3-tetranitrocyclobutane, its structure, particularly the presence of gem-dinitro groups on a strained cyclobutane (B1203170) ring, dictates its thermal characteristics.

Gas-Phase and Solid-State Decomposition Kinetics

Detailed kinetic parameters for the gas-phase and solid-state decomposition of this compound are not extensively detailed in the available literature. However, general principles of nitroalkane decomposition provide some insight. Nitroalkanes that lack a hydrogen atom on the same carbon as a dinitro group, such as this compound, generally require a higher temperature for thermal decomposition. sciencemadness.org The compound is reported to have a melting point of 165 °C, at which point significant decomposition occurs. sciencemadness.org

The study of thermal decomposition kinetics often involves analyzing data from techniques like differential scanning calorimetry at various heating rates to determine parameters such as activation energy (Ea) and the pre-exponential factor (A). researchgate.net For many energetic materials, solid-state decomposition is a complex process that can be modeled using multi-step kinetic schemes, often involving nucleation and growth models. researchgate.net While specific values for this compound are not provided in the search results, the table below illustrates typical parameters measured in such studies for other energetic compounds.

Table 1: Illustrative Thermal Decomposition Kinetic Parameters for Energetic Materials (Note: Data for illustrative purposes, not specific to this compound)

| Compound | Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (log A, s⁻¹) |

|---|---|---|---|

| Bicyclo-HMX (Solid) | DSC | 186.6 ± 1.2 | 16.7 ± 0.3 |

| Bicyclo-HMX (Solution) | DSC | 168.7 ± 1.4 | 15.7 ± 0.2 |

| TTGA (Solid) | DTA/TGA | 212.2 | - |

Source: researchgate.netmdpi.com

Identification of Intermediate Species and Primary Decomposition Products

The initial step in the thermal decomposition of many nitramines and nitroalkanes is the fission of the C-N or N-O bonds. nih.gov For this compound, the decomposition is likely initiated by the cleavage of a nitro group from the cyclobutane ring. The high ring strain of the cyclobutane structure may also contribute to ring-opening pathways.

While a specific list of intermediates for this compound is not available, the decomposition of similar high-energy materials like HMX shows the evolution of stable gaseous products. nih.gov Common final products from the complete decomposition of C, H, N, O explosives are typically stable small molecules.

Table 2: Common Decomposition Products of C, H, N, O Explosives (General products, not confirmed for this compound)

| Product | Chemical Formula |

|---|---|

| Nitrogen | N₂ |

| Water | H₂O |

| Carbon Dioxide | CO₂ |

Source: nih.gov

Chemical Reactivity and Functional Group Transformations

The reactivity of this compound is dominated by the four electron-withdrawing nitro groups, which activate the cyclobutane ring and are themselves susceptible to chemical transformation.

Reduction and Hydrogenation Reactions of Nitro Groups

The nitro groups of this compound can be selectively reduced. A key documented reaction is the controlled hydrogenation to produce 1,1,3-trinitrocyclobutane. google.comresearchgate.net This transformation demonstrates the ability to modify the energetic properties of the parent compound.

This specific reduction is achieved via catalytic hydrogenation using a 10% palladium on carbon (Pd-C) catalyst at room temperature and atmospheric pressure. google.com The resulting 1,1,3-trinitrocyclobutane is a stable solid, and its structure has been confirmed by single-crystal X-ray crystallography. google.com This selective denitration is a valuable synthetic route to novel polynitro compounds with potential applications as high explosives. google.com

The reduction of nitro groups is a fundamental transformation in organic chemistry, with several established methods. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com

Table 3: Common Reagents for Nitro Group Reduction

| Reagent/Method | Target Product | Notes |

|---|---|---|

| H₂ with Pd/C, PtO₂, or Raney Nickel | Amine (R-NH₂) | Catalytic hydrogenation is a common and effective method. masterorganicchemistry.comcommonorganicchemistry.com |

| Fe, Sn, or Zn in Acid (e.g., HCl) | Amine (R-NH₂) | Uses easily oxidized metals in an acidic medium. masterorganicchemistry.com |

| Lithium Aluminium Hydride (LiAlH₄) | Amine (for aliphatic NO₂) | Reduces aliphatic nitro compounds to amines. commonorganicchemistry.com |

Source: masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com

Cycloaddition and Ring-Opening Reactions

Information regarding specific cycloaddition or ring-opening reactions involving this compound as a starting material is not extensively covered in the provided search results. Cycloaddition reactions, such as the 1,3-dipolar cycloaddition, are powerful methods for synthesizing five-membered heterocyclic rings. libretexts.orgwikipedia.org These reactions typically involve a 1,3-dipole reacting with a dipolarophile, which is often an alkene or alkyne. wikipedia.org While the synthesis of some cyclobutane derivatives can be achieved through cycloaddition reactions of highly strained molecules like bicyclo[1.1.0]butanes, the participation of the relatively stable, substituted this compound ring in such reactions is not documented. rsc.org

Similarly, while domino reactions involving cycloaddition followed by ring-opening are known for other heterocyclic systems, their application to this compound has not been described. rsc.org

Stability under Various Environmental and Operational Stimuli

The stability of this compound is a key factor in its consideration as an energetic material. Its structure, which lacks acidic protons on the carbons bearing the nitro groups, contributes to its relatively high thermal stability compared to other nitroalkanes. sciencemadness.org It has been noted for its thermal stability, which is a desirable property for energetic compounds. The compound melts with significant decomposition at 165 °C, which provides an upper limit for its thermal handling. sciencemadness.org The stability of energetic materials is often compared to standards like HMX, and this compound is considered a high-performance explosive, potentially more powerful than HMX. sciencemadness.org

Mechanistic Insights from Experimental and Computational Synergies

The elucidation of reactivity and decomposition mechanisms for energetic materials like this compound (TNCB) is a complex endeavor that benefits significantly from a synergistic approach, integrating experimental data with advanced computational modeling. This combination allows for a deeper understanding of the factors governing stability, sensitivity, and energy release, from the molecular to the macroscopic level. While comprehensive studies focusing exclusively on TNCB are not abundant, the principles derived from related polynitro compounds, coupled with specific data on TNCB and its derivatives, provide crucial mechanistic insights.

Predicting Initial Decomposition Steps

The thermal decomposition of many nitro-based energetic materials is initiated by the cleavage of the weakest chemical bond, often referred to as the "trigger linkage." For nitroalkanes and nitramines, this is typically the C-NO₂ or N-NO₂ bond. mdpi.comdtic.mil Computational chemistry, particularly using Density Functional Theory (DFT), is instrumental in identifying these linkages by calculating bond dissociation energies (BDEs). For analogous compounds like 1,3,5,7-tetranitro-1,3,5,7-tetrazocane (HMX), calculations show the N-NO₂ homolysis energy to be approximately 41 kcal/mol, which aligns well with experimental activation energies. mdpi.com Similarly, for 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), the calculated activation barrier for C-NO₂ bond rupture is between 65-70 kcal/mol. mdpi.com

These computational predictions provide a framework for interpreting experimental results from techniques like Differential Scanning Calorimetry (DSC), which measures the temperatures of thermal events. TNCB exhibits a melting point of 165 °C. chemistry-chemists.comthe-eye.eu The subsequent decomposition is hypothesized to begin with the homolytic cleavage of a C-NO₂ bond, a pathway whose energy barrier can be precisely calculated and correlated with the experimentally observed onset of decomposition.

Reactive molecular dynamics (ReaxFF) simulations offer a more dynamic computational view, modeling the entire decomposition cascade from initiation to the formation of final products. nih.gov For instance, simulations of 1,3,5-trinitro-2,4,6-trinitroaminobenzene (TNTNB) under thermal and shock stimuli indicate that the initial decomposition event is the breaking of an N-NO₂ bond. rsc.org This suggests that for TNCB, the C-NO₂ bond is the most probable point of initial failure, a hypothesis testable through kinetic isotope effect studies and advanced spectroscopic analysis of decomposition intermediates.

Correlating Molecular Structure with Reactivity and Sensitivity

The synergy between computation and experiment is particularly powerful in correlating molecular structure with bulk properties like impact sensitivity. Recent studies on derivatives of pentaerythritol (B129877) tetranitrate (PETN) have demonstrated a strong correlation between experimental drop hammer impact sensitivity (DH₅₀) and computationally derived parameters, such as the heat of explosion (Q) and the kinetics of trigger linkage scission. nih.govnih.gov This relationship underscores that sensitivity is not governed by a single parameter but by an interplay of energy content and the kinetic facility of the initial decomposition steps.

For cyclobutane derivatives, the stereochemistry and regiochemistry of the substituent groups are critical. A comparative study of 1,1,2,2- and 1,1,3,3-tetrasubstituted cyclobutane nitrate (B79036) isomers revealed markedly different melting points (85.9 °C vs. 146.9 °C), highlighting how the spatial arrangement of energetic groups influences crystal packing and physical properties. researchgate.net Computational models can rationalize these differences by evaluating intermolecular interactions, molecular strain, and electrostatic potential surfaces.

The reactivity of TNCB can also be probed through targeted chemical reactions. The successful hydrogenation of this compound to the stable derivative 1,1,3-trinitrocyclobutane using a palladium-on-carbon catalyst demonstrates the accessibility of the nitro groups to chemical modification under controlled conditions. google.com This experimental result, showing that one nitro group can be selectively removed, provides a tangible data point that can be used to validate and refine computational models of TNCB's reactivity and surface chemistry.

The following tables present collected experimental and computational data, illustrating the synergy in understanding TNCB and related energetic materials.

Table 1: Physicochemical and Energetic Properties of TNCB and Related Compounds This table provides a comparison of key physical and energetic properties for this compound and other relevant energetic materials.

| Compound | Molecular Formula | Density (g/cm³) | Melting Point (°C) | Decomposition Onset (°C) | Reference |

| This compound (TNCB) | C₄H₄N₄O₈ | 1.83 | 165 | Not Specified | chemistry-chemists.comthe-eye.eu |

| 1,1,3-Trinitrocyclobutane | C₄H₅N₃O₆ | Not Specified | 99-100 | Not Specified | google.com |

| HMX (β-form) | C₄H₈N₈O₈ | 1.91 | 286 (Decomposes) | ~280 | mdpi.com |

| PETN | C₅H₈N₄O₁₂ | 1.77 | 141.3 | 166.8 | nih.gov |

| PETriN-Br | C₅H₇BrN₃O₉ | Not Specified | 91.6 | 169.2 | nih.gov |

Table 2: Synergy in Sensitivity Assessment: Experimental Impact Sensitivity vs. Calculated Parameters This table illustrates the correlation between experimentally measured impact sensitivity (DH₅₀) and computationally derived or experimentally determined thermal properties for a series of PETN derivatives. Lower DH₅₀ values indicate greater sensitivity.

| Compound | Functional Group Change | Experimental DH₅₀ (cm) | Experimental Decomp. Onset (°C) | Mechanistic Insight | Reference |

| PETN | (Reference) -ONO₂ | 10.2 ± 0.9 | 166.8 | Baseline high sensitivity | nih.gov |

| PETriN-Cl | 1x -ONO₂ → 1x -Cl | 30.8 ± 2.5 | 171.1 | Substitution significantly reduces sensitivity | nih.gov |

| PETriN-Br | 1x -ONO₂ → 1x -Br | 30.7 ± 2.4 | 169.2 | Similar desensitizing effect to Chlorine | nih.gov |

| PETriN-I | 1x -ONO₂ → 1x -I | 26.6 ± 7.1 | 167.1 | Halogen substitution consistently increases stability | nih.gov |

| PETriN-OH | 1x -ONO₂ → 1x -OH | 27.0 ± 2.2 | Not Specified | -OH group also reduces sensitivity | nih.gov |

This synergistic approach, where computational predictions of reaction barriers and pathways are validated against experimental data on thermal stability, sensitivity, and reactivity, is essential. It not only provides a robust mechanistic understanding of known materials like TNCB but also accelerates the design and development of new energetic materials with tailored properties. mit.edu

Structure Performance Correlations in Nitrocyclobutane Energetic Materials

Correlating Molecular Architecture of 1,1,3,3-Tetranitrocyclobutane with Predicted Energetic Output

The molecular architecture of this compound serves as a direct blueprint for its energetic potential. Key structural and chemical properties, such as its elemental composition, density, and heat of formation, are essential inputs for theoretical models that predict energetic performance, including detonation velocity and pressure.

The structure of TNCB features a four-membered carbon ring with two nitro groups (NO₂) attached to the first and third carbon atoms. This specific arrangement results in a high density and a favorable oxygen balance, both of which are critical indicators of a powerful energetic material. The known physical and chemical properties of TNCB are summarized below.

| Property | Value | Significance |

| Chemical Formula | C₄H₄N₄O₈ | Defines the elemental composition for oxygen balance and energy calculations. cancernetwork.com |

| Molecular Weight | 236.097 g/mol | A fundamental property used in performance calculations. cancernetwork.com |

| Crystal Density (ρ) | 1.83 g/cm³ | High density is strongly correlated with higher detonation velocity and pressure. scribd.com |

| Melting Point (Tₘ) | 165 °C | Indicates its physical state and has implications for thermal stability and potential melt-cast applications. scribd.com |

| Heat of Formation (ΔH_f) | Predicted to be high | A higher positive heat of formation, augmented by ring strain, directly increases the total energy released upon detonation. dntb.gov.ua |

Energetic output is often predicted using empirical methods like the Kamlet-Jacobs equations, which utilize density and heat of formation to estimate detonation parameters. scielo.brbibliotekanauki.pl While specific experimentally verified detonation values for TNCB are not widely published, its high density and the anticipated high heat of formation due to its strained ring structure strongly suggest a significant energetic output. scribd.comdntb.gov.ua The development of computational tools allows for the prediction of these performance parameters based on the fundamental molecular structure, guiding synthetic efforts toward promising candidates. nih.gov

Impact of Nitro Group Density and Cyclobutane (B1203170) Ring Strain on Performance

The energetic performance of this compound is significantly influenced by two primary molecular features: the high density of its nitro groups and the inherent strain of the cyclobutane ring.

Nitro Group Density: The presence of four nitro groups on a small four-carbon skeleton gives TNCB a high nitrogen and oxygen content. The nitro group is a critical "explosophore" that enhances the oxygen balance of the molecule. mdpi.com A favorable oxygen balance allows the molecule to more efficiently oxidize its carbon and hydrogen atoms during detonation, releasing a greater amount of energy and producing stable, gaseous products like N₂, H₂O, and CO₂. cancer.org This efficient combustion process is a key driver of high detonation velocity and pressure. Furthermore, the high molecular weight contributed by the four nitro groups within a compact volume leads to a high crystal density, which is one of the most important factors for achieving high detonation performance. scribd.comnih.gov

Influence of Stereochemistry and Regiochemistry on Energetic Characteristics

While theoretical calculations of energetic performance for isomers may be similar, the spatial arrangement of functional groups (stereochemistry) and their position on the molecular scaffold (regiochemistry) can have a profound impact on the material's physical and energetic properties. This has been demonstrated in studies of cyclobutane-based energetic materials and is a critical consideration in molecular design. dntb.gov.uascielo.br

Regioisomers, which have the same chemical formula but different connectivity, can exhibit drastically different properties. For example, a comparative study of 1,1,2,2-tetrasubstituted and 1,1,3,3-tetrasubstituted cyclobutane nitrates revealed markedly different melting points (85.9 °C vs. 146.9 °C), demonstrating how the placement of energetic groups affects crystal packing and physical state.

Stereoisomers, which have the same connectivity but different 3D arrangements, can also display significant variations. A systematic study of the stereo- and regioisomers of tetra(nitratomethyl)cyclobutane showed that while their predicted energetic performances were nearly identical, their physical properties were extremely different. scielo.br By altering the stereochemistry, researchers could produce materials that were high-melting solids, low-melting solids suitable for melt-casting, or even liquids useful as propellant plasticizers. dntb.gov.uascielo.br

| Isomer | Arrangement | Melting Point (°C) | Physical State at Room Temp. | Significance |

|---|---|---|---|---|

| Isomer A | cis-trans-cis | 106 | Solid | Potential melt-castable explosive. |

| Isomer B | all-trans | 147 | Solid | High-melting solid, less suitable for melt-casting. |

| Isomer C | cis-cis-trans | Did not freeze at -40 | Liquid | Potential for use as an energetic plasticizer in propellants. |

This tunability demonstrates that stereochemistry and regiochemistry are powerful tools in designing energetic materials. dntb.gov.ua For a molecule like this compound, different isomers could potentially be synthesized to achieve specific physical properties required for different applications, a factor not captured by performance calculations alone.

Rational Design Principles for Enhancing Energetic Performance and Stability (based on theoretical studies)

Theoretical and computational studies are essential for the rational design of new energetic materials, providing principles to enhance performance while maintaining or improving stability. These principles guide the modification of existing scaffolds like this compound to create next-generation materials.

Optimizing Energy-Density Trade-offs: Computational models, such as Density Functional Theory (DFT), are used to predict how structural modifications will affect key properties. bibliotekanauki.pl For the nitrocyclobutane (B1338332) family, this could involve adding or replacing functional groups to increase density and heat of formation. However, these changes must be balanced, as increasing energy content can often lead to increased sensitivity. Theoretical studies help identify a "sweet spot" that maximizes performance without rendering the molecule impractically dangerous.

Enhancing Stability through Molecular Structure: A key goal is to design molecules with a high activation barrier for decomposition. Theoretical calculations can determine bond dissociation energies (BDE) to identify the weakest bond in the molecule (the "trigger linkage"), which is the likely point of initiation for thermal decomposition. scielo.br For nitroaliphatics, the C-NO₂ bond is often the trigger bond. Design strategies might involve introducing electron-withdrawing groups to strengthen this bond or designing molecules where steric hindrance protects it.

Controlling Crystal Packing: The way molecules arrange themselves in a crystal lattice significantly affects both density and sensitivity. Theoretical studies can predict crystal structures and analyze intermolecular interactions, such as hydrogen bonding or π-stacking in aromatic systems. mdpi.com For a non-aromatic molecule like TNCB, design principles would focus on creating compact, symmetrical structures that pack efficiently to achieve maximum density. Altering the shape of the molecule, as discussed with stereoisomers, can fundamentally change these packing arrangements. dntb.gov.ua

Leveraging Machine Learning and High-Throughput Screening: Modern approaches use machine learning algorithms trained on large datasets of known energetic materials to predict the properties of novel, hypothetical compounds. researchgate.net A virtual library of thousands of derivatives of the nitrocyclobutane skeleton could be created and rapidly screened for promising candidates with high predicted detonation velocity and acceptable stability, dramatically accelerating the discovery process. researchgate.net These computational methods allow for the exploration of vast chemical spaces to identify design principles and novel structures that would be impractical to investigate through synthesis alone.

Emerging Research Frontiers and Future Directions for 1,1,3,3 Tetranitrocyclobutane Research

Novel Synthetic Methodologies for Highly Nitrated Cyclobutane (B1203170) Derivatives

The synthesis of highly nitrated cyclobutanes, including TNCB, remains a challenging endeavor. The traditional synthesis of TNCB involves the oxidative nitration of 1,3-dinitrocyclobutane. chemistry-chemists.com However, researchers are actively exploring more efficient and safer synthetic routes.

One promising area of research is the application of modern synthetic organic chemistry techniques to construct the cyclobutane ring with pre-installed functionalities, which can then be converted to nitro groups. This includes the use of cycloaddition reactions involving bicyclo[1.1.0]butanes (BCBs) to create multi-substituted cyclobutanes diastereoselectively. rsc.org Subsequent chemical transformations could then introduce the desired nitro functionalities.

Furthermore, the development of novel nitrating agents and reaction conditions is a key focus. researchgate.net This includes exploring milder and more selective nitration methods to improve yields and reduce the formation of hazardous byproducts. The use of flow chemistry is also being investigated as a means to enhance safety and scalability in the synthesis of energetic materials.

Recent advancements in C–H functionalization logic offer another avenue for the synthesis of complex cyclobutane derivatives. acs.org This strategy involves the direct conversion of C-H bonds into other functional groups, potentially streamlining the synthesis of precursors for highly nitrated cyclobutanes.

Advanced In Situ Characterization Techniques for Reaction Monitoring and Transient Species Detection

Understanding the reaction mechanisms and identifying transient intermediates are crucial for optimizing the synthesis of energetic materials like TNCB. Advanced in situ characterization techniques are becoming indispensable tools in this regard. european-mrs.com These methods allow for real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction kinetics and pathways.

Techniques such as in situ Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can be used to observe the morphology and structural changes of materials during synthesis and decomposition. mdpi.comnumberanalytics.comnumberanalytics.com For instance, in situ TEM can be employed to study the growth of nanoparticles and the dynamics of battery materials during electrochemical reactions, principles that can be adapted to monitor the formation of energetic material crystals. numberanalytics.com

Spectroscopic techniques, including Raman and X-ray diffraction, are also being used under high-pressure conditions to study the behavior of energetic materials. This provides critical data on phase transitions and decomposition mechanisms under extreme conditions. The integration of multiple in situ techniques can offer a more comprehensive understanding of the dynamic processes involved in the synthesis and performance of energetic materials. numberanalytics.com

Integration of Artificial Intelligence and Machine Learning in Energetic Material Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools to accelerate the discovery and design of new energetic materials. arxiv.orgresearchgate.net These data-driven approaches can analyze vast datasets from computational simulations and physical experiments to identify structure-property-performance relationships. arxiv.orgnih.gov

For energetic materials, AI/ML models can be trained to predict key properties such as density, heat of formation, detonation velocity, and sensitivity. arxiv.orggoogle.com This allows for the rapid screening of virtual libraries of candidate molecules, prioritizing the most promising compounds for synthesis and experimental validation. nih.govgoogle.com This "materials-by-design" approach can significantly reduce the time and cost associated with developing new energetic materials. arxiv.org

The process typically involves several stages:

Data Preparation: Compiling extensive databases of known energetic materials and their properties. nih.gov

Feature Engineering: Developing machine-readable representations of molecules that capture their essential chemical and structural features. nih.gov

Model Construction: Utilizing supervised learning algorithms, such as regression and classification, to build predictive models. nih.gov

Inverse Design: Using the trained models to design new molecules with desired target properties. nih.gov

While still in its early stages for energetic materials, the integration of AI and ML holds immense promise for the rational design of next-generation compounds, including novel derivatives of TNCB with tailored properties. arxiv.orgimperial.ac.uk

Multi-Scale Modeling Approaches for Bridging Molecular to Macroscopic Behavior

To fully understand and predict the performance of energetic materials like TNCB, it is essential to bridge the gap between their molecular properties and their macroscopic behavior. Multi-scale modeling provides a framework for achieving this by integrating computational methods across different length and time scales. pnnl.govtue.nl

This hierarchical approach typically involves:

Quantum Mechanics (QM): At the most fundamental level, QM calculations provide accurate descriptions of the electronic structure and reactivity of individual molecules. rsc.org This is crucial for determining properties like heat of formation and reaction mechanisms.

Molecular Dynamics (MD): MD simulations use classical force fields to model the behavior of large ensembles of molecules over time. mdpi.com This allows for the prediction of bulk properties such as density, crystal structure, and mechanical response.

Mesoscale and Continuum Models: At larger scales, these models capture the collective behavior of materials, such as detonation physics and the response of a material to shock loading. pnnl.govmdpi.com

By linking these different levels of theory, multi-scale modeling can provide a holistic understanding of an energetic material's performance, from the initial chemical reactions at the molecular level to the macroscopic detonation event. rsc.orgugent.be This predictive capability is invaluable for the design and optimization of new energetic formulations.

Exploration of 1,1,3,3-Tetranitrocyclobutane in Advanced Material Formulations (theoretical performance assessments)

Theoretical calculations play a crucial role in assessing the potential of new energetic materials before committing to costly and potentially hazardous synthesis and testing. For TNCB, computational studies have been used to predict its key performance parameters.

Based on density functional theory (DFT) calculations, TNCB is predicted to have a high detonation velocity and pressure, suggesting its potential as a powerful high explosive. scispace.com These calculations also provide estimates for its standard heat of formation, a critical parameter for determining its energy output. scispace.com

The performance of TNCB can be compared to well-established energetic materials through these theoretical assessments. Such comparisons help to guide the selection of candidate molecules for further development.

| Compound | Predicted Detonation Velocity (km/s) | Predicted Detonation Pressure (GPa) |

| This compound (TNCB) | High | High |

Note: Specific values for TNCB's predicted performance vary depending on the computational methods used. The table indicates the general trend of high performance as suggested by theoretical studies. scispace.com

It is important to note that while theoretical calculations are a powerful tool, they should not be the sole factor in designing new materials. The physical properties of a compound, which can be significantly influenced by its stereo- and regiochemistry, are also critical for its practical application. researchgate.net For instance, different isomers of a nitrated cyclobutane can have vastly different melting points, which would affect their suitability for melt-castable explosive formulations. researchgate.net Therefore, a combined approach of theoretical prediction and experimental validation is essential for the development of new energetic materials.

Q & A

Q. What are the established methods for synthesizing 1,1,3,3-tetranitrocyclobutane, and what challenges arise during its purification?

Synthesis typically involves nitration of cyclobutane derivatives under controlled conditions. For example, stepwise nitration using mixed acids (e.g., HNO₃/H₂SO₄) may be employed, though intermediates must be stabilized to avoid premature decomposition. Purification challenges include sensitivity to temperature and mechanical stress; recrystallization in non-polar solvents at low temperatures or chromatography under inert atmospheres are recommended .

Q. How is the molecular structure of this compound characterized, and what key structural features influence its reactivity?

X-ray crystallography reveals a planar cyclobutane ring with nitro groups in a 1,3-diaxial conformation, creating steric strain. This strain, combined with the electron-withdrawing nitro groups, contributes to its high reactivity and sensitivity. Computational modeling (e.g., DFT) can further predict bond angles and electrostatic potential surfaces .

Q. What experimental protocols are used to assess the thermal stability of this compound?

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard. DSC identifies exothermic decomposition peaks (e.g., onset temperatures), while TGA monitors mass loss. Experiments should use minimal sample sizes (<1 mg) and inert gas flow to mitigate accidental ignition .

Advanced Research Questions

Q. How do computational studies elucidate the sensitivity mechanisms of this compound to external stimuli (e.g., impact, friction)?

Molecular dynamics simulations can model shock-induced initiation, focusing on bond dissociation energies and stress distribution. For instance, the strained cyclobutane ring may undergo rapid bond cleavage under mechanical stress, releasing energy. Sensitivity correlates with Hirshfeld surface analysis of intermolecular interactions .

Q. What spectroscopic techniques are employed to analyze decomposition pathways of this compound, and what intermediates are observed?

Time-resolved FTIR and GC-MS are critical. FTIR detects transient species like NO₂ radicals during pyrolysis, while GC-MS identifies stable decomposition products (e.g., CO₂, N₂O). Isotopic labeling (e.g., ¹⁵N) can track nitrogen migration pathways .

Q. How does the crystal packing of this compound influence its detonation properties?

Crystal density, measured via X-ray diffraction, directly impacts detonation velocity (VOD). High-density packing increases molecular contact, enhancing energy release. Synchrotron studies under high pressure can simulate detonation conditions to refine predictive models like the Kamlet-Jacobs equation .

Q. What material compatibility considerations are critical for handling this compound in experimental setups?

Avoid metals (e.g., copper, iron) that catalyze decomposition. Use PTFE-lined containers and ceramic tools. Static discharge risks necessitate grounding protocols. Compatibility testing with solvents (e.g., acetone vs. water) should precede large-scale experiments .

Data Contradictions and Mitigation Strategies

Q. How should researchers address discrepancies in reported thermal decomposition temperatures for this compound?

Variations arise from differing heating rates or sample purity. Standardize protocols using certified reference materials and cross-validate with multiple techniques (e.g., DSC paired with accelerating rate calorimetry). Purity assays (HPLC, NMR) must accompany stability studies .

Q. What strategies resolve conflicting computational predictions about the compound’s sensitivity?